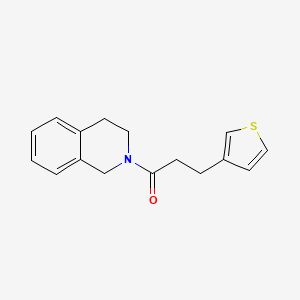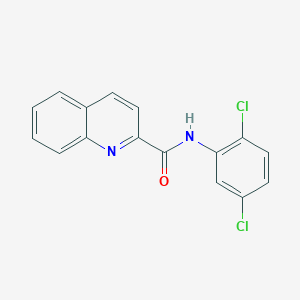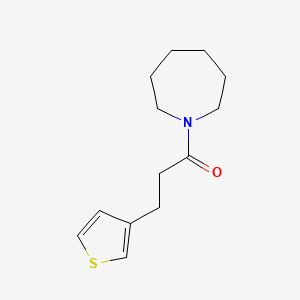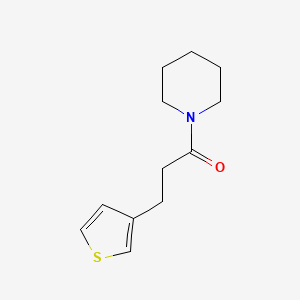
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one, also known as DITP, is a novel compound with potential applications in scientific research.
作用機序
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves its interaction with dopamine D2 receptors and monoamine oxidase. As a dopamine D2 receptor antagonist, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine activity. As a MAO inhibitor, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one prevents the breakdown of monoamine neurotransmitters, leading to an increase in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one are still being studied. However, it has been shown to have an impact on dopamine activity and the activity of monoamine oxidase. These effects could have implications for the treatment of various neurological and mood disorders.
実験室実験の利点と制限
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one in lab experiments is its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase. This makes it a useful tool for studying the role of these targets in various disorders. However, one limitation is the lack of information on potential side effects and toxicity of the compound.
将来の方向性
There are several future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one. One area of interest is its potential as a treatment for various neurological and mood disorders. Additionally, further studies are needed to determine the safety and toxicity of the compound. Finally, research is needed to identify other potential targets for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one and to develop more selective compounds based on its structure.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one is a novel compound with potential applications in scientific research. Its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase make it a useful tool for studying the role of these targets in various disorders. However, further research is needed to determine its safety and toxicity and to identify other potential targets for the compound.
合成法
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves the reaction of 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone with thiophenol in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound.
科学的研究の応用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D2 receptor antagonist, which could be useful in studying the role of dopamine in various neurological disorders. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one has been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which could be useful in studying the role of MAO in depression and other mood disorders.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(6-5-13-8-10-19-12-13)17-9-7-14-3-1-2-4-15(14)11-17/h1-4,8,10,12H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSFMYREQOSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)


![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)



![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)